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Compound of Interest

Compound Name:
5-(Chloromethyl)-2-methyl-1,3-

thiazole

CAS No.: 63140-11-4

Cat. No.: B3037826 Get Quote

Molecular Characterization, Synthesis, and Pharmaceutical Applications

Executive Summary
5-(Chloromethyl)-2-methyl-1,3-thiazole (CAS: 63140-11-4), often abbreviated as CMMT, is a

critical heterocyclic building block in medicinal chemistry. With a molecular weight of 147.63

g/mol , it serves as a potent electrophile (alkylating agent) used to introduce the thiazole moiety

into complex pharmacophores. It is structurally related to key intermediates used in the

synthesis of antiretroviral protease inhibitors (e.g., Ritonavir analogs) and neonicotinoid

agrochemicals.

This guide provides a comprehensive technical analysis of CMMT, focusing on its

physicochemical properties, Hantzsch synthesis mechanism, and rigorous analytical

characterization protocols.

Physicochemical Profile
Understanding the precise physical constants is essential for process optimization and quality

control.

Molecular Identity
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Parameter Specification

IUPAC Name 5-(Chloromethyl)-2-methyl-1,3-thiazole

CAS Number 63140-11-4

Molecular Formula C₅H₆ClNS

SMILES CC1=NC=C(S1)CCl

Molecular Weight (Average) 147.63 g/mol

Monoisotopic Mass 146.9909 Da

Physical Properties & Stability
Appearance: Colorless to light-yellow liquid.[1] Darkens upon storage due to decomposition.

Boiling Point: Typically distilled under reduced pressure (e.g., 80–100 °C at 10 mmHg) to

prevent thermal degradation. Predicted atmospheric BP is ~220 °C.

Solubility: Soluble in polar organic solvents (DCM, THF, Methanol, Acetonitrile). Low

solubility in water; hydrolyzes slowly to 5-(hydroxymethyl)-2-methylthiazole.

Stability:Moisture Sensitive. The chloromethyl group is highly reactive. Must be stored at 2–8

°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and polymerization.

Synthetic Pathway: The Hantzsch Thiazole
Synthesis
The most robust industrial route to 5-(Chloromethyl)-2-methyl-1,3-thiazole involves the

condensation of Thioacetamide with 1,3-Dichloroacetone. This is a variation of the classic

Hantzsch Thiazole Synthesis.

Reaction Scheme
Reagents:

Thioacetamide: Provides the N-C-S fragment and the C2-methyl group.
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1,3-Dichloroacetone: Provides the C4-C5 backbone and the reactive chloromethyl handle.

Stoichiometry:

Mechanistic Workflow (Graphviz)
The following diagram details the stepwise mechanism: nucleophilic attack, cyclization, and

dehydration.

Reagents:
Thioacetamide + 1,3-Dichloroacetone

Nucleophilic Attack:
Sulfur attacks Carbonyl Carbon

Intermediate:
Thiohemiaminal

Cyclization:
Nitrogen attacks Alpha-Carbon

(Displacement of Cl)

- HCl Dehydration:
Loss of Water -> Aromatization

Product:
5-(Chloromethyl)-2-methyl-1,3-thiazole

- H2O

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the synthesis of CMMT via Hantzsch condensation.

Experimental Protocol (Bench Scale)
Note: This protocol involves lachrymatory agents (1,3-dichloroacetone) and alkylating agents.

Perform exclusively in a fume hood.

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and

dropping funnel. Flush with Nitrogen.[2][3]

Dissolution: Dissolve Thioacetamide (1.0 equiv) in anhydrous Ethanol or Acetone.

Addition: Add 1,3-Dichloroacetone (1.05 equiv) dropwise at room temperature. The reaction

is exothermic; maintain temp < 40 °C.

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor consumption of thioacetamide by

TLC (SiO₂, Hexane:EtOAc 3:1).

Workup:

Cool to room temperature.[4]

Concentrate solvent under reduced pressure.
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Neutralize the residue (which contains HCl salts) with saturated NaHCO₃ solution.

Extract with Dichloromethane (DCM).

Purification: Dry the organic layer over MgSO₄. Purify via vacuum distillation (preferred) or

flash column chromatography to yield the pure oil.

Analytical Characterization
Validating the identity and purity of CMMT is critical, particularly confirming the integrity of the

chloromethyl group which is prone to hydrolysis.

Mass Spectrometry (LC-MS)
Target: Molecular Weight verification.

Method: ESI+ (Electrospray Ionization, Positive Mode).[3]

Expected Signals:

[M+H]⁺: ~148.0 Da (Major peak).

Isotope Pattern: A distinct 3:1 ratio between m/z 148 and 150 due to the naturally

occurring ³⁷Cl isotope. This confirms the presence of the chlorine atom.

Nuclear Magnetic Resonance (NMR)
Typical shifts in CDCl₃ (referenced to TMS at 0.00 ppm):
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Nucleus Shift (δ ppm) Multiplicity Assignment

¹H 2.70 Singlet (3H)
C2-CH₃ (Methyl

group)

¹H 4.80 Singlet (2H)
C5-CH₂Cl

(Chloromethyl)

¹H 7.55 Singlet (1H)
C4-H (Thiazole ring

proton)

¹³C ~19.0 - C2-CH₃

¹³C ~37.0 - CH₂Cl

¹³C ~138.0 - C5 (Quaternary)

¹³C ~140.0 - C4 (Aromatic CH)

¹³C ~166.0 -
C2 (Imine-like

Carbon)

Quality Control Workflow
To ensure "Self-Validating" protocols (E-E-A-T), use the following logic flow to accept or reject a

batch.
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Figure 2: Quality Control Decision Tree for CMMT.

Applications in Drug Development
5-(Chloromethyl)-2-methyl-1,3-thiazole acts as a "warhead" for attaching the thiazole ring to

nucleophilic centers (amines, thiols, alcohols) in drug candidates.

Protease Inhibitors: It is a structural analog to the intermediates used in Ritonavir synthesis.

[5] In Ritonavir, a 5-hydroxymethylthiazole derivative (often with a 2-isopropyl group) is

coupled to the core backbone. CMMT serves as a model compound or a direct intermediate

for analogs where the 2-methyl group is desired for steric or metabolic stability reasons.
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Agrochemicals: The related 2-chloro-5-chloromethylthiazole is a precursor to Thiamethoxam.

[5] CMMT is used in research to synthesize novel neonicotinoid analogs with altered

lipophilicity (logP ~1.8).

Safety & Handling
Hazard Class: Skin Corr.[6] 1B (Causes severe burns), Carcinogenicity Suspected

(Alkylating agent).

Lachrymator: The compound and its precursor (1,3-dichloroacetone) are potent tear agents.

Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to

hydrolyze the chloromethyl group to the less toxic alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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